molecular formula C11H12N2O3 B1306178 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 30742-59-7

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1306178
CAS No.: 30742-59-7
M. Wt: 220.22 g/mol
InChI Key: FSYPVHLPBAAKIU-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Compounds

  • Formation of Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate : This compound was synthesized using 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde and ethyl cyanoacetate, adopting an E conformation with respect to the C=C double bond, and demonstrating significant hydrogen bonding and π-π interactions in its crystal form (Yapo et al., 2010).

Role in Stereochemistry and Conformation

  • Formation of Amino Ketones : Benzaldehyde derivatives, including this compound, were involved in the formation of amino ketones. Their stereochemistry and conformation were studied, contributing to the understanding of molecular structures and interactions (Neszmélyi et al., 1991).

Molecular Dynamics and Spectroscopy

  • Study of Derivatives for Electronic Devices : A derivative from 2-pyridinecarboxaldehyde showed E/Z isomerization induced by ultraviolet radiation, with the structure determined by FT-IR and NMR techniques. Understanding the dynamic properties of such compounds is vital for potential applications in molecular machines and electronic devices (Gordillo et al., 2016).

Catalysis and Organic Synthesis

  • Use in Organocatalyst-Mediated Reactions : 5-Pyrrolidin-2-yltetrazole, a related compound, served as an effective organocatalyst for asymmetric conjugate addition of nitroalkanes to enones, demonstrating the potential of such structures in facilitating chemical transformations (Mitchell et al., 2006).

Role in Synthesis of Anti-Cancer Drugs

  • Intermediate for Anticancer Drugs : 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a similar compound, is an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthesis method was established, highlighting its significance in pharmaceutical research (Zhang et al., 2018).

Safety and Hazards

When handling 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, it is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .

Properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYPVHLPBAAKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383472
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30742-59-7
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and crystal packing arrangement of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde?

A: this compound crystallizes in the monoclinic system with the space group P21/n []. Its unit cell dimensions are a = 8.1726(2) Å, b = 7.1419(2) Å, c = 18.4875(6) Å, and β = 100.376(1)° []. The pyrrolidine ring adopts a half-chair conformation [].

Q2: How does this compound react with ethyl cyanoacetate, and what is the conformation of the resulting product?

A: this compound reacts with ethyl cyanoacetate to form (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate []. The product adopts an E conformation with respect to the C=C double bond formed during the reaction []. The pyrrolidine ring in the product maintains a half-chair conformation [].

  1. Crystal structure of this compound, C11H12N2O3.
  2. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate.

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